2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine
Overview
Description
The compound “2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine” is a morpholine derivative. Morpholine is a common chemical structure found in various pharmaceuticals and research compounds . It’s characterized by a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine” are not available, morpholine derivatives are often synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .Scientific Research Applications
1. Synthesis and Crystal Structure Studies
The compound 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine has been utilized in the synthesis of various chemical structures. For instance, its derivatives were used in the synthesis of 2,5-dimorpholinyl-3,4-di(p-chlorophenyl)thiophene, showcasing its application in creating complex molecular structures. This study highlights the importance of 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine in synthesizing thiophene derivatives with potential applications in various fields, including materials science and pharmaceuticals (Wangchun Xiang, 2001).
2. Photocatalysis and Environmental Applications
Research indicates that compounds similar to 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine, specifically chlorophenyl-based compounds, play a significant role in environmental applications. For instance, the use of surfactant-modified montmorillonite for the adsorption of 4-chlorophenol from aqueous solutions shows the potential of chlorophenyl compounds in water treatment and purification processes (H. Nourmoradi et al., 2016).
3. Applications in Pharmacology
Although information on 2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine specifically in pharmacology is limited, related chlorophenyl compounds have been identified in various pharmacological studies. For example, the discovery of a nonpeptidic agonist of the urotensin-II receptor, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the significance of chlorophenyl compounds in drug discovery and development (G. Croston et al., 2002).
properties
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPHSXVQSDRPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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